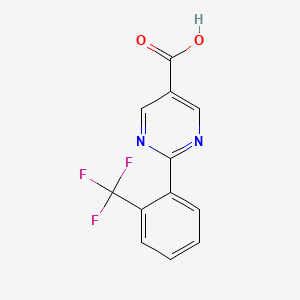

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13535198

Molecular Formula: C12H7F3N2O2

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F3N2O2 |

|---|---|

| Molecular Weight | 268.19 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19) |

| Standard InChI Key | UBXGABGXKUYPHF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)C(F)(F)F |

Introduction

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a complex organic compound that has garnered significant attention in the fields of chemistry and biology due to its unique structure and diverse applications. This compound combines a trifluoromethyl group with a phenyl ring attached to a pyrimidine core, which is further functionalized with a carboxylic acid group. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable tool in various scientific research and industrial applications.

Chemistry

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various organic reactions, making it a valuable reagent in chemical synthesis.

Biology

The compound's structure makes it an effective tool in studying biological processes and developing bioactive molecules. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Industry

In industrial applications, this compound is used in the production of agrochemicals, electronic materials, and other products. Its versatility and chemical properties make it suitable for diverse industrial processes.

Molecular Targets

The compound interacts with specific molecular targets such as enzymes and receptors, influencing signaling pathways and metabolic processes. This interaction contributes to its diverse range of biological activities.

Pathways Involved

It can modulate signaling pathways, metabolic pathways, and other cellular processes. This ability to influence multiple pathways underscores its potential in therapeutic applications.

Anti-inflammatory Activity

Research has shown that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, exhibit potent anti-inflammatory properties. These compounds can suppress COX-2 activity, a key enzyme in the inflammatory response, with IC50 values comparable to standard drugs like celecoxib .

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.02 | Comparable to Celecoxib (0.04 ± 0.01) |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It shows promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 30 µg/mL |

| K. pneumoniae | 50 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7 |

| HeLa | 10 |

Comparison with Similar Compounds

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is distinct from other similar compounds due to its combination of a trifluoromethyl group and a carboxylic acid group attached to a phenyl-pyrimidine structure. This unique combination imparts distinct chemical and biological properties, making it particularly valuable for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume